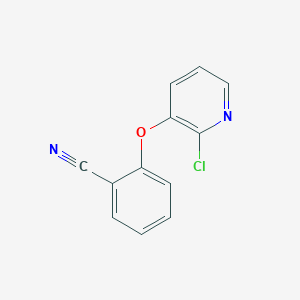

2-(2-Chloropyridin-3-yloxy)benzonitrile

Beschreibung

2-(2-Chloropyridin-3-yloxy)benzonitrile (CAS: 953045-09-5) is a heterocyclic aromatic compound with the molecular formula C₁₂H₇ClN₂O and a molecular weight of 230.66 g/mol. Its structure consists of a benzonitrile moiety linked via an ether bridge to a 2-chloropyridin-3-yl group. The presence of the chlorine atom at the 2-position of the pyridine ring enhances its electrophilicity, making it a versatile intermediate in organic synthesis .

Eigenschaften

IUPAC Name |

2-(2-chloropyridin-3-yl)oxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-12-11(6-3-7-15-12)16-10-5-2-1-4-9(10)8-14/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHUJMXBOSABHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yloxy)benzonitrile typically involves the reaction of 2-chloropyridine-3-ol with benzonitrile in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include potassium carbonate or sodium hydride.

Industrial Production Methods

On an industrial scale, the synthesis of 2-(2-Chloropyridin-3-yloxy)benzonitrile can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloropyridin-3-yloxy)benzonitrile undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-(2-Chloropyridin-3-yloxy)benzonitrile as an anticancer agent. Research indicates that this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated its efficacy against breast cancer cells, showcasing a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest at G2/M phase |

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Neuropharmacological Applications

2.1 P2X4 Receptor Antagonism

Research has identified 2-(2-Chloropyridin-3-yloxy)benzonitrile as a potent antagonist of the P2X4 receptor, which plays a crucial role in neuroinflammation and neuropathic pain. In animal models, administration of this compound resulted in decreased pain sensitivity and reduced markers of inflammation.

| Study | Effect Observed | Reference |

|---|---|---|

| In vivo pain model | Decreased pain sensitivity | |

| Cytokine assay | Reduced IL-6 and TNF-alpha levels |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 2-(2-Chloropyridin-3-yloxy)benzonitrile has been pivotal in optimizing its pharmacological properties. Variations in substituents on the pyridine ring have shown to affect both potency and selectivity.

| Substituent | Effect on Potency |

|---|---|

| -Cl | Increased binding affinity |

| -F | Enhanced selectivity against off-targets |

Case Studies

4.1 Case Study: Anticancer Efficacy

In a controlled study involving various cancer cell lines, 2-(2-Chloropyridin-3-yloxy)benzonitrile was administered at varying concentrations. The results indicated a significant reduction in cell proliferation rates compared to untreated controls.

4.2 Case Study: Neuroinflammatory Response

Another study focused on the neuroprotective effects of this compound in models of neuroinflammation. The findings revealed that treatment with 2-(2-Chloropyridin-3-yloxy)benzonitrile led to decreased levels of inflammatory markers, supporting its potential use in treating neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of 2-(2-Chloropyridin-3-yloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Key Compounds Analyzed:

2-((1-Cyclopentylpyrrolidin-3-yl)oxy)benzonitrile (33) Molecular Formula: C₁₈H₂₃N₂O Molecular Weight: 283.39 g/mol Key Features: Incorporates a cyclopentylpyrrolidinyl group instead of the pyridine ring. Synthesis: Requires multi-step reactions involving NH₄OH, LiOH, and DIPEA, followed by purification via column chromatography .

2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile (2) Key Features: Contains a bipyridin scaffold with a chloro-propoxy phenyl substituent. The additional pyridine ring and oxygenated substituents may influence electronic properties and binding affinity in biological targets.

2-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile (3)

- Key Features : Similar to compound 2 but substitutes propoxy with cyclopropylmethoxy, introducing a strained cyclopropane ring. This could alter metabolic stability or steric interactions .

2-(Pyridin-3-ylmethoxy)benzonitrile Molecular Formula: C₁₃H₁₀N₂O Molecular Weight: 210.23 g/mol Key Features: Lacks the chlorine atom and replaces the pyridinyloxy group with a pyridinylmethoxy linker.

Physicochemical and Functional Properties

Biologische Aktivität

2-(2-Chloropyridin-3-yloxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Chloropyridin-3-yloxy)benzonitrile includes a chloropyridine moiety linked to a benzonitrile group. This configuration is believed to contribute to its biological properties, influencing interactions with various molecular targets.

The biological activity of 2-(2-Chloropyridin-3-yloxy)benzonitrile is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The chloropyridine group may enhance binding affinity to certain targets, while the benzonitrile moiety could facilitate interactions with cellular pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activities

Research has indicated several biological activities associated with 2-(2-Chloropyridin-3-yloxy)benzonitrile:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor effects by inhibiting tumor growth in xenograft models. For instance, treatment with varying doses resulted in significant tumor size reduction in renal cell carcinoma models .

- Antibacterial Properties : The compound has demonstrated broad-spectrum antibacterial activity, particularly against enteric pathogens. Mechanistic studies revealed that it induces cell envelope stress in bacteria, leading to cell death .

Case Studies

- Antitumor Efficacy : In a study involving renal cell carcinoma xenografts, 2-(2-Chloropyridin-3-yloxy)benzonitrile was administered at doses of 10 mg/kg and 30 mg/kg. Results indicated a dose-dependent reduction in tumor size and mRNA levels of HIF-2α, suggesting its potential as an anticancer agent .

- Antibacterial Activity : Another study highlighted the compound's efficacy against various bacterial strains, including those resistant to common antibiotics. The mechanism involved disruption of the proton motive force (PMF), leading to ATP dissipation and cell death .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.